molecular formula C26H29N5O4 B2936767 7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021044-95-0

7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

货号: B2936767
CAS 编号: 1021044-95-0
分子量: 475.549
InChI 键: PFTGVGPPKNGUON-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a pyrazolo[4,3-c]pyridin-3(5H)-one derivative featuring a phenyl group at position 2, a tetrahydrofuran-2-ylmethyl substituent at position 5, and a 4-(cyclopropanecarbonyl)piperazine-1-carbonyl moiety at position 5. Its structural complexity arises from the fused pyrazole-pyridine core and the functionalized piperazine ring, which may confer unique physicochemical and biological properties.

属性

IUPAC Name

7-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O4/c32-24(18-8-9-18)29-10-12-30(13-11-29)25(33)21-16-28(15-20-7-4-14-35-20)17-22-23(21)27-31(26(22)34)19-5-2-1-3-6-19/h1-3,5-6,16-18,20H,4,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTGVGPPKNGUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)N5CCN(CC5)C(=O)C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. Its unique structure suggests a variety of applications in drug development, particularly in targeting specific biological pathways associated with diseases such as cancer.

Structural Characteristics

The molecular formula of the compound indicates a sophisticated arrangement of functional groups, which contribute to its biological properties. The structure can be analyzed through various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, confirming the spatial arrangement of atoms within the molecule.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity : Preliminary studies suggest that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antitumor properties. The compound's structural features may enhance its interaction with biological targets involved in cancer progression.
  • Kinase Inhibition : The compound may act as a kinase inhibitor, which is crucial in regulating cellular functions and signaling pathways. Kinase inhibitors are widely studied for their role in cancer therapy, particularly for tumors with dysregulated kinase activity.
  • Pharmacokinetics : Research indicates that compounds with similar structures demonstrate favorable pharmacokinetic profiles, including good oral bioavailability and effective plasma distribution, which are essential for therapeutic efficacy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits tumor growth in BRCA-defective cancers
Kinase InhibitionTargets specific kinases involved in cell signaling
PharmacokineticsHigh oral bioavailability and plasma stability

Case Studies

  • Antitumor Efficacy : A study demonstrated that a related compound showed potent inhibition against PARP-1 and PARP-2 enzymes, which are critical in DNA repair mechanisms. This suggests that the compound could be effective in treating cancers with BRCA mutations, as it exploits the vulnerabilities of cancer cells that rely on these pathways for survival .
  • Kinase Interaction Studies : In vitro assays revealed that compounds structurally related to 7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one displayed low nanomolar IC50 values against specific kinases, indicating strong binding affinity and potential for therapeutic use .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for monitoring synthesis progress and confirming compound identity.

相似化合物的比较

Structural Features and Substituent Variations

The target compound shares a pyrazolo-pyridine/pyrimidine core with multiple analogs in the evidence. Key comparisons include:

Compound Core Structure Key Substituents Molecular Weight
Target Compound Pyrazolo[4,3-c]pyridin-3(5H)-one Cyclopropanecarbonyl-piperazine, tetrahydrofuran-methyl, phenyl ~527.5 (estimated)
(E)-7-(4-Cinnamoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Pyrazolo[4,3-c]pyridin-3(5H)-one Cinnamoyl-piperazine, ethyl, phenyl 481.5
5-Methyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Pyrazolo[4,3-c]pyridin-3(5H)-one m-Tolylacetyl-piperazine, methyl, phenyl 469.5
3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one Pyrazolo-pyrimidino-pyridine Phenyl, thioxo, methyl ~424.4 (estimated)
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one Pyrazolo-pyrano-oxazine Methoxyphenyl, methyl ~365.4 (estimated)

Key Observations :

  • The piperazine-carbonyl group at position 7 is a common feature in pyrazolo[4,3-c]pyridinone analogs, but the acyl substituent (e.g., cyclopropanecarbonyl vs. cinnamoyl or m-tolylacetyl) varies significantly, impacting lipophilicity and steric bulk .
  • The tetrahydrofuran-methyl group at position 5 in the target compound is unique compared to ethyl or methyl substituents in analogs .

Hypothesized Activity of Target Compound :

  • The cyclopropanecarbonyl group may enhance metabolic stability compared to bulkier acyl substituents (e.g., cinnamoyl) .
  • The tetrahydrofuran-methyl substituent could improve solubility relative to purely aromatic analogs .

Physicochemical Properties

Property Target Compound Cinnamoyl Analog m-Tolylacetyl Analog
Molecular Weight ~527.5 481.5 469.5
LogP (Estimated) ~3.2 ~3.8 ~3.5
Hydrogen Bond Donors 1 1 1

Notes:

  • The tetrahydrofuran moiety introduces an oxygen atom, enhancing polarity .

常见问题

Q. What synthetic routes are commonly employed to prepare this compound, and what intermediates are critical?

The synthesis typically involves multi-step protocols, including cyclization and coupling reactions. For example, Vilsmeier-Haack-Arnold formylation (using POCl₃/DMF) is a key step to generate pyrazole-carbaldehyde intermediates, which are then coupled with barbituric acid derivatives under refluxing ethanol/water conditions . Piperazine and tetrahydrofuran moieties are introduced via nucleophilic acyl substitution or amide bond formation, with intermediates characterized by IR and NMR spectroscopy .

Q. Which spectroscopic techniques are used to confirm the compound’s structure?

Structural confirmation relies on:

  • IR spectroscopy : To identify carbonyl (C=O) and amine (N-H) groups.
  • ¹H/¹³C NMR : To resolve aromatic protons, piperazine/tetrahydrofuran methylene groups, and cyclopropane signals.
  • Mass spectrometry (MS) : For molecular ion (M⁺) and fragmentation pattern validation .

Q. How are intermediates purified during synthesis?

Purification methods include:

  • Recrystallization from ethanol or dioxane for crystalline intermediates.
  • Column chromatography (silica gel, ethyl acetate/hexane gradients) for polar byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the pyrazole core?

Optimization strategies:

  • Solvent-free conditions : Reduce side reactions (e.g., hydrolysis) and enhance reaction rates .
  • Catalytic additives : Use HOBt/TBTU coupling agents for efficient amide bond formation between piperazine and carbonyl groups .
  • Temperature control : Reflux in ethanol/water (4:1 v/v) balances reactivity and stability of heat-sensitive intermediates .

Q. How can contradictions in reported bioactivity data (e.g., cytotoxicity vs. antibacterial activity) be resolved?

Methodological approaches:

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., cyclopropane vs. phenyl groups) to isolate bioactivity contributors .
  • Dose-response assays : Determine IC₅₀ values across multiple cell lines to assess specificity .
  • Enzyme inhibition assays : Evaluate binding to targets like carbonic anhydrase isoforms (hCA I/II) to clarify mechanisms .

Q. What computational tools aid in designing derivatives with improved pharmacokinetic properties?

  • Quantum chemical calculations : Predict reaction pathways and transition states to optimize synthetic routes .
  • Molecular docking : Screen derivatives against protein targets (e.g., WDR5 or hCA II) to prioritize candidates with enhanced binding .
  • ADMET modeling : Estimate bioavailability, protein binding (52–59% in ), and metabolic stability .

Q. How can regioselectivity challenges in pyrazolo[4,3-c]pyridine functionalization be addressed?

  • Directing group strategies : Use temporary protecting groups (e.g., tert-butyl carbamate) to control substitution sites .
  • Microwave-assisted synthesis : Enhance regioselectivity via rapid, controlled heating .
  • Cross-coupling reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig couplings for selective C–N or C–C bond formation .

Methodological Considerations

  • Data Interpretation : Discrepancies in bioactivity may arise from assay conditions (e.g., bacterial strain variability in ). Validate findings using orthogonal assays (e.g., flow cytometry for cytotoxicity) .
  • Synthetic Reproducibility : Document reaction parameters (e.g., POCl₃ stoichiometry in ) to ensure consistency .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。